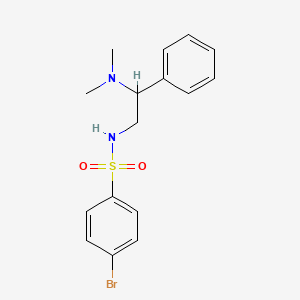

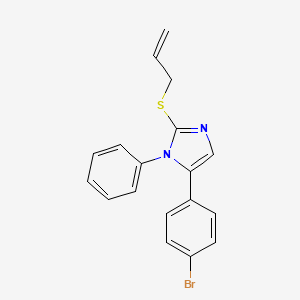

![molecular formula C22H25N3O B2959581 (3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide CAS No. 2034448-58-1](/img/structure/B2959581.png)

(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of adamantane, which is a type of diamondoid and a form of carbon. Adamantane molecules are composed of three connected cyclohexane rings arranged in the “armchair” configuration . The “N-([2,3’-bipyridin]-5-ylmethyl)” part suggests the presence of a bipyridine group, which is a type of bidentate ligand often used in coordination chemistry .

Molecular Structure Analysis

The adamantane core is characterized by a rigid, cage-like structure. The bipyridine group is likely to be planar due to the sp2 hybridization of the nitrogen atoms .Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions, but the exact reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Adamantane itself is a colorless, crystalline solid .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Adamantane derivatives are known for their biological activity and are used in the design of new drugs. They can target various cellular receptors and have been studied for their effects on cell viability in cancer research .

Catalyst Development

Due to their unique structural properties, adamantane derivatives are used in catalyst development to enhance chemical reactions .

Nanomaterials

The structural and stimulus-responsive properties of adamantane derivatives make them suitable for use in nanomaterials, which have applications in various high-tech industries .

Drug Delivery Systems

Adamantane is used in drug delivery systems to improve the efficiency and targeting of pharmaceuticals. It is incorporated into liposomes, cyclodextrins, and dendrimers for this purpose .

Surface Recognition

Adamantane moieties are applied in surface recognition studies to identify and bind specific molecules or cells, such as immunocompetent cells .

Synthesis of Bioactive Compounds

Adamantane derivatives serve as starting materials for synthesizing various bioactive compounds with potential pharmaceutical applications .

Mecanismo De Acción

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The mechanism of formation of the adamantyl cation has been considered, in which the cation adds the olefin without activation energy and the resulting complex can form either 1-isobutylenyladamantane (unsaturated byproduct of adamantane alkylation) via deprotonation by the catalyst anion or the final product 1-isobutyladmantane via interaction .

As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups it contains. Generally, adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties , which could influence their ADME properties.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c26-21(22-9-16-6-17(10-22)8-18(7-16)11-22)25-13-15-3-4-20(24-12-15)19-2-1-5-23-14-19/h1-5,12,14,16-18H,6-11,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTJPAOXNIZFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)

![N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2959503.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2959504.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)

![3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2959513.png)